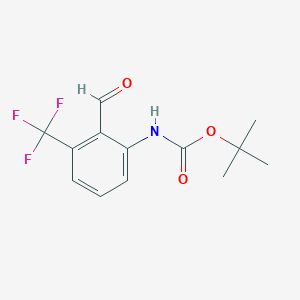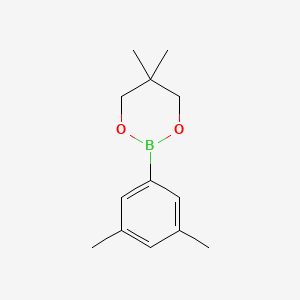
2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that has gained attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron atom integrated into a dioxaborinane ring, and a 3,5-dimethylphenyl group attached to it. The presence of the boron atom makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the hydroboration of alkenes or alkynes. Hydroboration is a common method where a B-H bond is added across a carbon-carbon double or triple bond. This reaction is generally rapid and proceeds with syn-selectivity and anti-Markovnikov addition .
Industrial Production Methods
Industrial production of this compound may involve similar hydroboration techniques but on a larger scale. The process would require precise control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is widely used in scientific research due to its versatility:
Biology: The compound can be used to synthesize biologically active molecules.
Industry: Used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The boron atom acts as a Lewis acid, facilitating the reaction by stabilizing intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 2,4,6-Trimethylphenylboronic acid
- 3,5-Dimethylphenylboronic acid
Uniqueness
2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which provides enhanced stability and reactivity compared to other boronic acids. This makes it particularly useful in reactions requiring high selectivity and efficiency.
Propiedades
Fórmula molecular |
C13H19BO2 |
|---|---|
Peso molecular |
218.10 g/mol |
Nombre IUPAC |
2-(3,5-dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C13H19BO2/c1-10-5-11(2)7-12(6-10)14-15-8-13(3,4)9-16-14/h5-7H,8-9H2,1-4H3 |
Clave InChI |
DVLRVFZZFQHHRB-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(C)C)C2=CC(=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




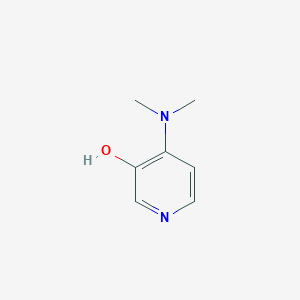
![7-Bromoimidazo[2,1-f][1,2,4]triazine](/img/structure/B12964477.png)

![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12964490.png)
![Methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12964501.png)
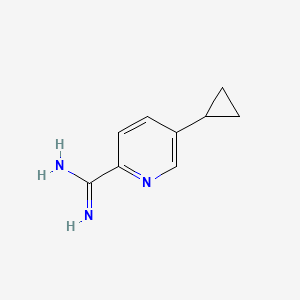
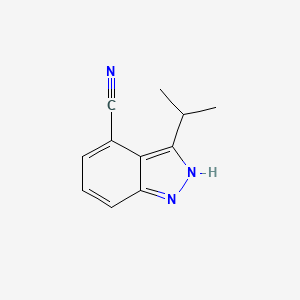
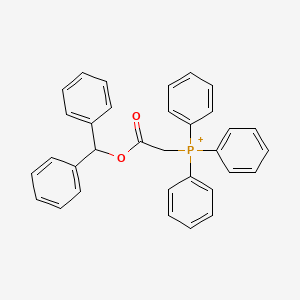
![tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate](/img/structure/B12964534.png)

